N-{4-[(1E)-1-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide
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Overview
Description
N~1~-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-furylcarbonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with the aromatic amine: The hydrazone intermediate is then coupled with 4-fluorobenzamide under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the hydrazone linkage or reduce the aromatic rings.
Substitution: Halogen substituents (bromo and fluoro groups) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on its application, the compound could influence pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(1-{(E)-2-[(5-CHLORO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE
- N~1~-[4-(1-{(E)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE
Uniqueness
N~1~-[4-(1-{(E)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-4-FLUOROBENZAMIDE is unique due to the presence of the bromo substituent on the furan ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H15BrFN3O3 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-1-[4-[(4-fluorobenzoyl)amino]phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H15BrFN3O3/c1-12(24-25-20(27)17-10-11-18(21)28-17)13-4-8-16(9-5-13)23-19(26)14-2-6-15(22)7-3-14/h2-11H,1H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
PQIJHFKINYTHLJ-WYMPLXKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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